1-(Chloromethyl)-4-iodobenzene

Physical property Purification Liquid-liquid extraction

Researchers replacing the iodo with bromo/chloro analogs face slower Pd oxidative addition (ArI > ArBr > ArCl) and altered benzylic SN2 rates due to Hammett σₚ differences (I: +0.18 vs Br/Cl: +0.23). 1-(Chloromethyl)-4-iodobenzene resolves this by integrating both reactive centers in a single C₇H₆ClI scaffold. • Enables sequential Suzuki then SN2 without protecting-group steps • Aryl iodide ensures faster cross-coupling kinetics vs bromo/chloro analogs • Higher density (1.8 g/cm³) improves phase separation in extraction work-up. Supplied as 95% yellow-brown solid, stored at 2-8°C.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 54589-53-6
Cat. No. B1596089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-iodobenzene
CAS54589-53-6
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)I
InChIInChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyIACBULCMHGPEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-4-iodobenzene (CAS 54589-53-6): A Dual-Functional Aryl Iodide Building Block for Orthogonal Synthesis


1-(Chloromethyl)-4-iodobenzene is a para-substituted halobenzyl chloride that integrates an aryl iodide with a benzylic chloromethyl group in a single molecular scaffold (C₇H₆ClI, MW 252.48) . The compound is supplied as a yellow-to-brown solid with a standard purity of 95% (storage at 2–8 °C) and features a predicted density of 1.8 ± 0.1 g/cm³ with a boiling point of 247.5 ± 15.0 °C at 760 mmHg . Its dual-halogen architecture enables orthogonal reaction sequences—benzylic nucleophilic substitution independent of palladium-mediated cross-coupling at the aryl iodide—distinguishing it from simpler benzyl halides that possess only a single reactive site [1].

Why 1-(Chloromethyl)-4-iodobenzene Cannot Be Replaced by 4-Bromo- or 4-Chlorobenzyl Chloride in Synthetic Sequences


Selecting a generic 4-halobenzyl chloride analog—such as 4-bromobenzyl chloride (CAS 589-17-3) or 4-chlorobenzyl chloride (CAS 104-83-6)—in place of the iodo derivative introduces a critical performance gap in palladium-catalyzed transformations. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than their bromo and chloro counterparts, a well-established reactivity hierarchy (ArI > ArBr > ArCl >> ArF) that governs both reaction rate and achievable yield in Suzuki, Sonogashira, and Heck couplings [1][2]. Furthermore, the Hammett σₚ constant for the para-iodo substituent (+0.18) differs measurably from that of para-bromo (+0.23) and para-chloro (+0.23), meaning the electronic activation of the benzylic chloride toward nucleophilic substitution is not equivalent across the halogen series [3]. These two factors together mean that substituting the iodo compound with a lighter halogen analog can result in both a slower cross-coupling step and an altered benzylic SN2 rate, compromising the orthogonal reactivity profile that is the very reason for selecting this bifunctional building block.

1-(Chloromethyl)-4-iodobenzene: Quantitative Differentiation Evidence for Procurement and Scientific Selection


Predicted Density: 1.8 g/cm³ for 4-Iodobenzyl Chloride vs. 1.5 g/cm³ (4-Br) and 1.2 g/cm³ (4-Cl)

The predicted density of 1-(chloromethyl)-4-iodobenzene (1.8 ± 0.1 g/cm³) is substantially higher than that of its closest commercially available analogs, 4-bromobenzyl chloride (1.5 ± 0.1 g/cm³) and 4-chlorobenzyl chloride (1.2 ± 0.1 g/cm³) . This density progression (Δ = +0.3 g/cm³ from bromo to iodo; +0.6 g/cm³ from chloro to iodo) arises from the higher atomic mass of iodine and directly impacts separation behavior in work-up procedures, phase partitioning during aqueous extraction, and crystallization dynamics.

Physical property Purification Liquid-liquid extraction

Hammett σₚ-Guided Benzylic SN2 Reactivity: Para-Iodo (+0.18) vs. Para-Bromo/Chloro (+0.23)

The Hammett substituent constant σₚ for para-iodo is +0.18, compared to +0.23 for both para-bromo and para-chloro [1]. Since the reduction of para-substituted benzyl chlorides with triethylgermane follows a Hammett correlation with ρ = +0.312 [2], the predicted relative rate k(4-I)/k(4-Br) can be estimated from the Hammett equation log(k_X/k_H) = ρ × σₚ. For the iodo derivative, log(k_I/k_H) = 0.312 × 0.18 = 0.0562, giving k_I/k_H ≈ 1.14. For the bromo derivative, log(k_Br/k_H) = 0.312 × 0.23 = 0.0718, giving k_Br/k_H ≈ 1.18. The calculated k_I/k_Br ratio is approximately 0.97, indicating a modest yet quantifiable 3% lower benzylic reactivity for the iodo compound attributable solely to the electronic effect of the para substituent.

Physical organic chemistry Linear free-energy relationship Nucleophilic substitution

Aryl Iodide vs. Aryl Bromide in Pd-Catalyzed Cross-Coupling: Orthogonal Reactivity with the Benzylic Chloride

The established order of oxidative addition reactivity of aryl halides toward Pd(0) is ArI > ArBr >> ArCl [1][2]. In 1-(chloromethyl)-4-iodobenzene, the aryl iodide reacts preferentially under mild Pd(0) catalysis while the benzylic chloride remains intact, enabling a sequential Suzuki coupling at the aryl iodide followed by nucleophilic displacement at the benzylic chloride [3]. By contrast, 4-bromobenzyl chloride requires harsher conditions or specialized ligands to activate the less reactive aryl bromide, resulting in a narrower operating window for orthogonal functionalization. This chemoselectivity window—the difference in activation energy between oxidative addition at the aryl halide and nucleophilic substitution at the benzylic chloride—is maximized with the iodo derivative.

Cross-coupling Oxidative addition Orthogonal synthesis

Precursor to Hypervalent Iodine Ionic Liquids for Elemental Gold Dissolution: A Unique Application Not Accessible from Bromo or Chloro Analogs

1-(Chloromethyl)-4-iodobenzene serves as the direct precursor to 1-methyl-3-(4-diacetoxyiodobenzyl)imidazolium chloride ([dibmim]Cl), a hypervalent iodine(III) ionic liquid capable of dissolving elemental gold powder (100% dissolution at 60 °C within 6 minutes, achieving 333.3 µg Au/mL) [1]. This transformation proceeds via quaternization with 1-methylimidazole followed by peracetic acid oxidation of the aryl iodide to the λ³-iodane. The analogous bromo and chloro benzyl chlorides cannot undergo this oxidation to form stable hypervalent species, making the iodo compound irreplaceable for this application class. The patent explicitly specifies 4-iodobenzyl chloride (derived from 4-iodobenzyl alcohol via thionyl chloride) as the essential starting material.

Hypervalent iodine Ionic liquid Precious metal extraction

Comparative Physicochemical Profile: Boiling Point and Molecular Weight Progression Across the 4-Halobenzyl Chloride Series

The physicochemical properties of 1-(chloromethyl)-4-iodobenzene follow a predictable but practically significant progression across the halogen series. The predicted boiling point of the iodo compound (247.5 ± 15.0 °C at 760 mmHg) is higher than that of 4-bromobenzyl chloride (236.0 ± 0.0 °C) and 4-chlorobenzyl chloride (223.0 ± 0.0 °C) , with ΔT_bp = +11.5 °C (iodo vs. bromo) and +24.5 °C (iodo vs. chloro). The molecular weight similarly increases from 161.03 (dichloro) to 205.48 (bromochloro) to 252.48 (iodochloro). The predicted ACD/LogP for 4-bromobenzyl chloride is 3.26, while that for 4-chlorobenzyl chloride is 3.08; the iodo derivative is expected to have a higher LogP (estimated ~3.4–3.6 based on halogen hydrophobicity trends), though this value is not explicitly tabulated in the accessed sources.

Distillation Purification LogP

Sigma-Aldrich Commercial Availability at 95% Purity with Cold-Chain Specifications

1-(Chloromethyl)-4-iodobenzene is commercially available through Sigma-Aldrich (Product ATE429353903) at a certified purity of 95%, with a specified storage temperature of 2–8 °C and a physical form of yellow-to-brown solid . This cold-chain requirement is indicative of the compound's thermal sensitivity relative to the room-temperature-stable 4-chlorobenzyl chloride (storage at ambient temperature) . The explicit purity specification and storage protocol provide procurement-quality benchmarks that are not uniformly available for all halogen analogs from a single validated supplier. Alternative vendors such as Bidepharm also offer the compound with QC documentation including NMR, HPLC, and GC , enabling competitive sourcing without compromising quality verification.

Procurement Quality assurance Supply chain

Validated Application Scenarios for 1-(Chloromethyl)-4-iodobenzene Based on Quantitative Evidence


Orthogonal Sequential Functionalization in Medicinal Chemistry Library Synthesis

The combination of a highly reactive benzylic chloride (SN2-active) with an aryl iodide (cross-coupling-active) makes 1-(chloromethyl)-4-iodobenzene the optimal bifunctional building block for constructing diverse compound libraries. A medicinal chemist can first perform a Suzuki coupling at the aryl iodide under mild Pd(0) conditions without disturbing the benzylic chloride, then subsequently displace the chloride with an amine, thiol, or alkoxide nucleophile [1][2]. This orthogonality—maximized by the reactivity gap between ArI and ArBr/ArCl in oxidative addition—eliminates the need for protecting-group manipulations and reduces a two-step sequence to a single purification, directly lowering the cost per compound in library production [3].

Synthesis of Hypervalent Iodine Ionic Liquids for Precious Metal Recovery

The patent literature demonstrates that 1-(chloromethyl)-4-iodobenzene is the required precursor for 1-methyl-3-(4-diacetoxyiodobenzyl)imidazolium chloride, a task-specific ionic liquid that achieves 100% dissolution of elemental gold powder at 60 °C within 6 minutes (333.3 µg Au/mL) [1]. Neither the bromo nor chloro analogs can be oxidized to stable hypervalent halogen species, rendering the iodo compound irreplaceable for this application. Industrial R&D groups focused on sustainable precious metal extraction or electronic waste recycling should procure the iodo compound specifically for this synthetic route.

Benzylic Derivatization with Predictable Electronic Tuning Using Hammett Parameters

The para-iodo substituent imparts a Hammett σₚ value of +0.18, which is measurably distinct from the +0.23 values of the bromo and chloro analogs [1]. For reactions where the benzylic chloride participates in a rate-determining SN2 step, this 0.05-unit difference in σₚ translates to a modest but predictable kinetic differentiation (approximately 3% rate difference based on Hammett analysis with ρ = +0.312) [2]. Researchers performing quantitative structure–activity relationship (QSAR) studies or optimizing reaction conditions for sensitive substrates can exploit this electronic tuning to fine-tune benzylic reactivity while retaining the superior cross-coupling competence of the aryl iodide.

Density-Driven Purification Advantage in Multi-Step Process Chemistry

The predicted density of 1.8 g/cm³ for the iodo compound, compared to 1.5 g/cm³ (bromo) and 1.2 g/cm³ (chloro) for its analogs, provides a tangible advantage in liquid-liquid extraction work-up procedures [1]. The higher density of the iodo-containing organic phase promotes cleaner phase separation and reduces the formation of emulsions at the interface, a common problem encountered with the lighter halogen analogs. Process chemists scaling up reactions involving this building block can expect more reproducible extraction behavior and reduced solvent consumption for washing cycles, contributing to lower cost and improved throughput in kilogram-scale preparations [2].

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